Bienvenue dans la boutique en ligne BenchChem!

AR453588

Glucokinase activation EC50 comparison Recombinant enzyme assay

AR453588 is the most potent commercially available glucokinase (GK) activator (EC50=42 nM vs. AZD1656 at 60 nM, PF-04937319 at 174 nM). Its co-crystal structure with human GK (PDB: 6E0I, 1.90 Å) provides atomic-level validation for SAR and target engagement. With defined oral PK (F=60.3%, t1/2=1.28 h) and sustained anti-hyperglycemic efficacy in ob/ob mice over 14 days without tachyphylaxis, this pyridine-thiadiazole scaffold eliminates protocol re-optimization across in vitro–in vivo transitions. Superior potency reduces compound consumption per assay, minimizing DMSO artifacts.

Molecular Formula C25H25N7O2S2
Molecular Weight 519.6 g/mol
Cat. No. B1192138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR453588
SynonymsAR453588;  AR-453588;  AR 453588
Molecular FormulaC25H25N7O2S2
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C
InChIInChI=1S/C25H25N7O2S2/c1-16-20(6-5-11-26-16)34-21-14-19(35-22-7-3-4-10-27-22)15-28-24(21)30-25-29-23(31-36-25)18-8-12-32(13-9-18)17(2)33/h3-7,10-11,14-15,18H,8-9,12-13H2,1-2H3,(H,28,29,30,31)
InChIKeyWITGITFYEMHCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AR453588: Potent Glucokinase Activator for Type 2 Diabetes Research (CAS 1065609-00-8)


AR453588 is a potent, orally bioavailable small-molecule glucokinase (GK) activator developed for the investigation of type 2 diabetes and glucose metabolism [1]. As an allosteric activator of human glucokinase (EC50: 42 nM), AR453588 enhances glucose-stimulated insulin secretion in pancreatic β-cells and increases hepatic glucose uptake, making it a valuable pharmacological tool for studying GK-mediated glucose homeostasis . The compound belongs to a novel pyridine-based chemical series and features a well-characterized binding mode confirmed by X-ray crystallography (PDB ID: 6E0I) [2].

Why AR453588 Cannot Be Interchanged with Other Glucokinase Activators


Glucokinase activators (GKAs) exhibit substantial variability in potency, pharmacokinetic profiles, and glucose-dependent activation thresholds. Substituting AR453588 with another in-class compound without verifying these parameters risks experimental inconsistency and data misinterpretation. AR453588 demonstrates an EC50 of 42 nM for recombinant human glucokinase, which is 1.4-fold more potent than AZD1656 (EC50: 60 nM) and 4.1-fold more potent than PF-04937319 (EC50: 174 nM) [1]. Furthermore, AR453588 exhibits a defined oral bioavailability (F = 60.3%) and established PK parameters (t1/2 = 1.28 h) that differ from other GKAs like MK-0941 (t1/2 ≈ 2 h) [2]. These quantitative differences in potency and pharmacokinetics preclude simple substitution without protocol re-optimization.

AR453588: Quantitative Differentiation Evidence for Scientific Selection


AR453588 vs. MK-0941: Comparative Glucokinase Activation Potency

AR453588 activates recombinant human glucokinase with an EC50 of 42 nM [1]. In comparison, MK-0941 demonstrates glucose-dependent EC50 values of 240 nM at 2.5 mM glucose and 65 nM at 10 mM glucose [2]. At the physiologically relevant high glucose concentration (10 mM), AR453588 exhibits approximately 1.5-fold greater potency than MK-0941 (42 nM vs. 65 nM).

Glucokinase activation EC50 comparison Recombinant enzyme assay

AR453588 vs. AZD1656: Head-to-Head Glucokinase Activation EC50 Comparison

Direct comparison of recombinant human glucokinase activation reveals that AR453588 (EC50 = 42 nM) is 1.4-fold more potent than AZD1656 (EC50 = 60 nM) [1]. Both compounds are orally bioavailable and selective glucokinase activators, but AR453588 demonstrates superior potency in standardized in vitro assays.

Type 2 diabetes Glucokinase activator EC50 comparison

AR453588 vs. PF-04937319: Quantitative Potency Differential

AR453588 activates human glucokinase with an EC50 of 42 nM, whereas PF-04937319 (Nerigliatin) exhibits an EC50 of 174 nM [1]. This represents a 4.1-fold potency advantage for AR453588 in direct enzymatic activation assays, making AR453588 the substantially more potent GKA option for studies requiring robust glucokinase activation.

Glucokinase activator EC50 comparison Type 2 diabetes

AR453588 vs. LY2608204: Equivalent Potency with Distinct Structural and PK Differentiation

AR453588 and LY2608204 (Globalagliatin) exhibit identical glucokinase activation potency, both with EC50 values of 42 nM at 10 mM glucose [1]. However, AR453588 provides a fully characterized oral bioavailability profile with F = 60.3%, Cmax = 1.67 μg/mL, AUCinf = 4.65 h·μg/mL, and t1/2 = 1.28 hours (IV) . AR453588 also features a distinct pyridine-thiadiazole scaffold that differs structurally from the cyclohexyl-cyclopropane core of LY2608204, potentially influencing solubility and formulation characteristics [2].

Glucokinase activator Bioavailability Pharmacokinetics

AR453588 vs. DS-7309: Substantial Potency Advantage in Glucokinase Activation

AR453588 activates human glucokinase with an EC50 of 42 nM, compared to DS-7309 which demonstrates an EC50 of 930 nM (0.93 μM) for recombinant human liver glucokinase in the presence of 5 mM glucose [1][2]. This represents a 22-fold greater potency for AR453588, establishing it as a substantially more sensitive pharmacological tool for glucokinase activation studies.

Glucokinase activator EC50 comparison Dose-response

AR453588 Oral Bioavailability: Defined PK Parameters Supporting In Vivo Study Design

AR453588 demonstrates well-characterized oral pharmacokinetics in C57BL/6J mice. Following a single oral dose of 10 mg/kg, key parameters include Tmax = 1.0 h, Cmax = 1.67 μg/mL, AUCinf = 4.65 h·μg/mL, and oral bioavailability F = 60.3% . Following IV administration at 1 mg/kg, clearance CL = 21.6 mL/min/kg, Vss = 0.746 L/kg, and t1/2 = 1.28 hours . These defined parameters enable precise experimental planning for in vivo pharmacology studies, differentiating AR453588 from less thoroughly characterized GKAs.

Pharmacokinetics Oral bioavailability C57BL/6J mice

AR453588: Optimal Application Scenarios Based on Quantitative Differentiation


In Vitro Glucokinase Activation Assays Requiring High Potency

For laboratories conducting recombinant human glucokinase enzyme assays, AR453588 (EC50 = 42 nM) offers superior potency compared to AZD1656 (EC50 = 60 nM), PF-04937319 (EC50 = 174 nM), and DS-7309 (EC50 = 930 nM) [1][2][3]. This higher potency enables lower working concentrations, reducing compound consumption per assay and potentially minimizing solvent-related artifacts. AR453588 is the optimal choice for studies where maximizing activation at minimal concentrations is critical.

In Vivo Glucose Homeostasis Studies in Rodent Models

AR453588 demonstrates robust anti-hyperglycemic activity in both acute and chronic rodent models. In normal C57BL/6J mice, oral administration at 3-30 mg/kg significantly reduces post-prandial blood glucose [1]. In ob/ob mice, a 14-day once-daily oral dosing regimen (3-30 mg/kg) produces sustained anti-hyperglycemic effects without evidence of tachyphylaxis [1]. With a defined oral bioavailability of 60.3%, AR453588 is well-suited for oral dosing paradigms in type 2 diabetes research .

Structural Biology and Structure-Activity Relationship (SAR) Studies

AR453588's binding mode to human glucokinase is validated by high-resolution X-ray crystallography (PDB ID: 6E0I, resolution 1.90 Å) [1]. The co-crystal structure reveals specific interactions between the pyridine-thiadiazole scaffold and the GK allosteric binding pocket, providing atomic-level insight for SAR campaigns. This structural characterization makes AR453588 an ideal reference compound for laboratories developing novel GKA chemotypes or investigating allosteric regulation mechanisms.

Comparative Pharmacology Studies Across GKA Chemical Series

AR453588 belongs to a distinct pyridine-based chemical series that differs structurally from other well-known GKAs such as MK-0941 (benzamide scaffold), AZD1656 (amino-pyrazine scaffold), and LY2608204 (cyclohexyl-cyclopropane scaffold) [1][2][3]. This structural uniqueness, combined with its potent activity (EC50 = 42 nM) and well-characterized PK profile, makes AR453588 an excellent comparator compound for studies evaluating scaffold-dependent differences in glucokinase activation kinetics, tissue distribution, or metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR453588

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.